molecular formula C16H11Cl3N2O2 B3439789 N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Katalognummer B3439789
Molekulargewicht: 369.6 g/mol
InChI-Schlüssel: YRLIHJAKCIBNFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as CP 690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a critical role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP 690,550 has been extensively studied for its potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.

Wirkmechanismus

CP 690,550 exerts its pharmacological effects by selectively inhibiting the activity of N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide, which is a key mediator of cytokine signaling in immune cells. N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is activated by cytokine receptors, such as the interleukin-2 receptor, and phosphorylates downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This leads to the activation of various immune cells and the production of pro-inflammatory cytokines. By inhibiting N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide, CP 690,550 can suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines, thereby alleviating the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
CP 690,550 has been shown to have potent and selective inhibitory effects on N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide activity in various in vitro and in vivo models. The drug can effectively suppress the activity of various immune cells, such as T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. CP 690,550 can also reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, which are key mediators of the inflammatory response. In clinical trials, CP 690,550 has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and multiple sclerosis, with a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

CP 690,550 has several advantages and limitations for lab experiments. The drug has a well-defined mechanism of action and can be used to selectively inhibit N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide activity in various in vitro and in vivo models. CP 690,550 has been extensively studied for its potential applications in the treatment of autoimmune diseases, and its pharmacological effects have been well characterized. However, CP 690,550 has some limitations for lab experiments, such as its low solubility in water and its potential cytotoxicity at high concentrations. These limitations need to be taken into consideration when designing experiments using CP 690,550.

Zukünftige Richtungen

CP 690,550 has shown promising results in clinical trials for the treatment of autoimmune diseases, but there is still much to be explored in terms of its potential applications. Some future directions for research on CP 690,550 include:
1. Investigating the potential of CP 690,550 in the treatment of other autoimmune diseases, such as lupus, inflammatory bowel disease, and type 1 diabetes.
2. Studying the effects of CP 690,550 on the immune system in more detail, including its effects on immune cell differentiation, proliferation, and survival.
3. Developing new formulations of CP 690,550 with improved solubility and bioavailability.
4. Investigating the potential of CP 690,550 in combination with other drugs for the treatment of autoimmune diseases.
5. Exploring the potential of CP 690,550 in other therapeutic areas, such as oncology and infectious diseases.
In conclusion, CP 690,550 is a small molecule drug that has been developed as a potent and selective inhibitor of N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide for the treatment of autoimmune diseases. The drug has a well-defined mechanism of action and has been extensively studied for its potential applications. CP 690,550 has several advantages and limitations for lab experiments, and there are many future directions for research on this promising drug.

Wissenschaftliche Forschungsanwendungen

CP 690,550 has been extensively studied for its potential applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis. The drug has been shown to be a potent and selective inhibitor of N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide, which plays a critical role in the signaling pathways of cytokines involved in the regulation of immune responses. By inhibiting N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide, CP 690,550 can suppress the activity of various immune cells, such as T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.

Eigenschaften

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N2O2/c17-12-7-14(19)15(8-13(12)18)23-9-16(22)21-11-3-1-10(2-4-11)5-6-20/h1-4,7-8H,5,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLIHJAKCIBNFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.